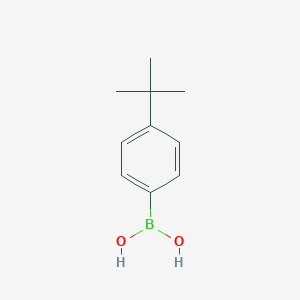

4-tert-Butylphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJYZNVROSZZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370211 | |

| Record name | 4-tert-Butylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123324-71-0 | |

| Record name | 4-tert-Butylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123324-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of 4 Tert Butylphenylboronic Acid

Established Synthetic Pathways to 4-tert-Butylphenylboronic Acid

The most prevalent method for synthesizing 4-tert-butylphenylboronic acid involves the reaction of a Grignard reagent, formed from 1-bromo-4-tert-butylbenzene (B1210543), with a trialkyl borate (B1201080) ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. This classic approach is widely used due to its reliability and the ready availability of the starting materials.

An alternative, though less common, route involves the palladium-catalyzed coupling of bis(pinacolato)diboron (B136004) with 4-tert-butylphenyl halides or triflates, a reaction known as the Miyaura borylation. organic-chemistry.org This method offers good functional group tolerance but often requires more expensive reagents and catalysts.

Optimization of Reaction Conditions and Reagents for Improved Yields

The yield of 4-tert-butylphenylboronic acid via the Grignard pathway is sensitive to several factors, including the quality of the magnesium, the solvent, the temperature, and the nature of the borate ester. Optimization of these parameters is crucial for achieving high yields and purity.

Table 1: Optimization of Grignard Reaction Conditions for 4-tert-Butylphenylboronic Acid Synthesis

| Entry | Grignard Reagent Precursor | Borate Ester | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-bromo-4-tert-butylbenzene | Trimethyl borate | Diethyl ether | -78 to RT | 75-85 |

| 2 | 1-bromo-4-tert-butylbenzene | Triisopropyl borate | THF | -78 to RT | 80-90 |

| 3 | 1-chloro-4-tert-butylbenzene | Trimethyl borate | THF | 0 to RT | Lower yields |

| 4 | 1-bromo-4-tert-butylbenzene | Trimethyl borate | Toluene | 0 to RT | Moderate yields |

This table is a representative summary based on general principles of Grignard reactions and may not reflect a single, specific study.

Key findings from optimization studies on similar arylboronic acid syntheses suggest:

Grignard Formation: The initiation of Grignard reagent formation can be challenging. The use of activators such as iodine or 1,2-dibromoethane (B42909) can be beneficial. The reaction is highly exothermic and requires careful temperature control to prevent side reactions, such as Wurtz coupling.

Solvent: Anhydrous ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard due to their ability to solvate the Grignard reagent. THF is often preferred as it can lead to higher yields.

Borate Ester: Triisopropyl borate is often favored over trimethyl borate as the bulkier isopropyl groups can help to prevent the formation of undesired borinate and borate byproducts by minimizing multiple additions of the Grignard reagent to the boron center.

Temperature: The addition of the Grignard reagent to the borate ester is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity and improve selectivity. The reaction is then allowed to warm to room temperature to ensure completion.

Green Chemistry Approaches in 4-tert-Butylphenylboronic Acid Synthesis

Efforts to develop more environmentally benign synthetic routes have focused on alternative solvents and energy sources.

Aqueous Synthesis: While challenging due to the reactivity of Grignard reagents with water, research into the synthesis of arylboronic acids in aqueous media is ongoing. Micellar catalysis, using surfactants to create hydrophobic pockets in water, has shown promise for Suzuki-Miyaura reactions and could potentially be adapted for the synthesis of the boronic acid itself. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in many organic transformations, including the synthesis of arylboronates. acs.orgnih.gov This technique offers a more energy-efficient alternative to conventional heating. nih.gov For instance, microwave-assisted Suzuki-Miyaura couplings using arylboronates have been shown to proceed rapidly, often within minutes, in the presence of a suitable palladium catalyst and base. acs.org One-pot, multi-component syntheses under microwave irradiation in green solvents like ethanol/water mixtures have also been reported for related boron heterocycles, highlighting the potential for greener production methods. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Arylboronates

| Method | Solvent | Reaction Time | Yield (%) |

| Conventional Heating | Toluene | 12-24 h | 60-80 |

| Microwave Irradiation | THF/Water | 15-30 min | 85-95 |

This table provides a general comparison for the synthesis of arylboronates and illustrates the potential advantages of microwave heating.

Functional Group Interconversions and Derivatization Strategies

The synthetic utility of 4-tert-butylphenylboronic acid is greatly expanded by the derivatization of both the boronic acid moiety and the aromatic ring.

Preparation of Boronic Esters and Other Boron-Containing Derivatives

Boronic acids can be readily converted into more stable and easily handled derivatives, such as boronic esters and trifluoroborate salts. These derivatives often exhibit improved stability towards air and moisture and can be purified by chromatography.

Boronic Esters: The most common boronic esters are the pinacol (B44631) esters, formed by the reaction of the boronic acid with pinacol. orgsyn.orgrsc.org This esterification is typically carried out by heating the boronic acid and pinacol in a suitable solvent with azeotropic removal of water. The resulting 4-tert-butylphenylboronic acid pinacol ester is a stable, crystalline solid that is widely used in cross-coupling reactions. rsc.org

Trifluoroborate Salts: Potassium trifluoroborate salts are another important class of boronic acid derivatives. They are prepared by treating the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). These salts are highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids. Potassium 4-tert-butylphenyltrifluoroborate is a commercially available reagent. sigmaaldrich.comchemshuttle.com

Regioselective Functionalization of the tert-Butylphenyl Moiety

The introduction of additional functional groups onto the tert-butylphenyl ring can be achieved through various electrophilic aromatic substitution and directed metalation strategies. The bulky tert-butyl group and the boronic acid/ester moiety exert directing effects on incoming electrophiles.

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of the positions ortho to a directing metalation group (DMG). wikipedia.orgacs.org The boronic ester group itself can act as a DMG, facilitating lithiation at the adjacent ortho positions. Subsequent quenching of the resulting aryllithium species with an electrophile (e.g., an alkyl halide, carbon dioxide, or a halogen source) introduces a new substituent with high regioselectivity. The choice of the organolithium base and reaction conditions is critical to favor ortho-lithiation over nucleophilic attack at the boron atom. acs.orguwindsor.ca

Electrophilic Aromatic Substitution: The tert-butyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Since the para position is already occupied by the boronic acid group, electrophilic attack is directed to the positions ortho to the tert-butyl group. However, the boronic acid group is deactivating, which can make these reactions more challenging.

Halogenation: Regioselective halogenation of the aromatic ring can be achieved using various halogenating agents, with the reaction conditions influencing the outcome. researchgate.netnih.gov

Nitration and Friedel-Crafts Reactions: While potentially challenging due to the sensitivity of the boronic acid group to strong acids and Lewis acids, Friedel-Crafts acylation and nitration could introduce acyl and nitro groups, respectively, onto the aromatic ring. echemi.comcerritos.edu Protection of the boronic acid as an ester may be necessary to prevent decomposition under the reaction conditions. echemi.com

Cross Coupling Reactions Facilitated by 4 Tert Butylphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, and 4-tert-butylphenylboronic acid is frequently employed as a coupling partner. This reaction typically involves the use of a palladium catalyst to couple an organoboron compound with a halide or triflate. researchgate.net

The efficiency and outcome of Suzuki-Miyaura reactions involving 4-tert-butylphenylboronic acid are highly dependent on the catalytic system, including the choice of palladium source and the ligands employed.

A variety of palladium catalysts have been successfully used for the Suzuki-Miyaura coupling of 4-tert-butylphenylboronic acid with aryl halides.

Pd(OAc)₂ (Palladium(II) Acetate): This is a common and versatile palladium source. In one study, the coupling of 4-tert-butylphenylboronic acid with 4-bromo-2,6-dimethylaniline (B44771) was attempted using Pd(OAc)₂. Without a ligand, no product was formed. However, with the addition of triphenylphosphine (B44618) (PPh₃) as a ligand, an 18% yield of the desired biaryl was obtained. uliege.be Another system utilizing Pd(OAc)₂ with the NiXantphos ligand at room temperature demonstrated high yields (65% to 99%) for the coupling of 4-tert-butylphenylboronic acid with various aryl chlorides. rsc.org

PdCl₂(dppf) ([1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This catalyst, which incorporates a bidentate phosphine (B1218219) ligand, is known for its high activity. acs.org It has been effectively used in the coupling of alkylboronic acids with aryl halides, sometimes requiring an additive like silver(I) oxide (Ag₂O) to achieve high yields. nih.gov While specific yield data for 4-tert-butylphenylboronic acid with this exact catalyst is not detailed in the provided context, the general effectiveness of PdCl₂(dppf) in related Suzuki-Miyaura couplings is well-established. acs.orgnih.gov

Pd-NHC Complexes (Palladium-N-Heterocyclic Carbene Complexes): Pd-NHC complexes have emerged as highly effective catalysts for Suzuki-Miyaura reactions. They are often more stable and active than their phosphine-based counterparts. researchgate.netnih.gov For instance, both in situ generated and pre-formed PEPPSI-Pd-NHC complexes have shown high efficiency in the coupling of 4-tert-butylphenylboronic acid with 4-chlorotoluene, with yields ranging from 94-100%. researchgate.net Another study highlighted the use of a well-defined, air- and moisture-stable NHC-Pd(II) chloro dimer for the coupling of aryl fluorosulfonates with 4-tert-butylphenylboronic acid, achieving excellent yields with low catalyst loading. nsf.gov

Table 1: Selected Palladium-Catalyzed Suzuki-Miyaura Reactions with 4-tert-Butylphenylboronic Acid

| Aryl Halide/Triflate | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-2,6-dimethylaniline | Pd(OAc)₂ | PPh₃ | 2 M aq Na₂CO₃ | Toluene | 18 | uliege.be |

| 1-chloro-4-methylbenzene | Pd(OAc)₂ | NiXantphos | K₂CO₃ | H₂O/THF | 88 | rsc.org |

| 4-chlorotoluene | In situ Pd-NHC | - | K₂CO₃ | - | 94-100 | researchgate.net |

| Aryl Fluorosulfonate | [(IPr)Pd(μ-Cl)Cl]₂ | - | K₃PO₄ | THF/H₂O | Excellent | nsf.gov |

While palladium is the most common catalyst for Suzuki-Miyaura reactions, other transition metals have been explored.

Gold (Au): Gold catalysis has been investigated for oxidative cross-coupling reactions. For example, a gold-catalyzed oxidative Sonogashira cross-coupling of arylboronic acids with terminal arylalkynes has been developed, proceeding at room temperature with good functional group tolerance. nih.gov While not a direct Suzuki-Miyaura coupling, this demonstrates the potential of gold in facilitating C-C bond formation with boronic acids.

Copper (Cu): Copper-based catalysts have been employed in the homocoupling of arylboronic acids. A porous copper metal-organic framework (MOF) has been shown to be a highly efficient heterogeneous catalyst for the oxidative homocoupling of various arylboronic acids, including 4-tert-butylphenylboronic acid, with yields of up to 47%. google.comgoogle.com Copper(I)-zeolite catalysts have also been studied for the homocoupling of arylboronic acids. mdpi.com

The use of 4-tert-butylphenylboronic acid in Suzuki-Miyaura reactions is generally effective with a range of aryl halides. However, the steric bulk of the tert-butyl group and the electronic properties of both coupling partners can influence the reaction's success.

Aryl Halides: The reaction generally works well with aryl iodides, bromides, and even less reactive aryl chlorides, especially with the advent of more active catalysts like Pd-NHC complexes. rsc.orgresearchgate.net The coupling of 4-tert-butylphenylboronic acid with various substituted aryl chlorides has been shown to proceed in high yields. rsc.org

Limitations: The steric hindrance from the tert-butyl group can sometimes lead to lower yields or require more forcing reaction conditions compared to less bulky boronic acids. acs.org For instance, in the synthesis of certain porphyrins, the coupling with 4-tert-butylphenylboronic acid resulted in a lower yield and required a longer reaction time. acs.org Additionally, the electronic nature of the coupling partners can play a significant role. Electron-withdrawing groups on the aryl halide generally facilitate the reaction, while strong electron-donating groups can sometimes hinder it. uliege.be

In most Suzuki-Miyaura reactions involving 4-tert-butylphenylboronic acid for the synthesis of simple biaryls, stereochemistry is not a primary concern as the coupling occurs between two sp²-hybridized carbon atoms. However, regioselectivity can be an important factor when coupling with substrates that have multiple potential reaction sites.

For example, in the coupling of 3,4-dibromofuranones with alkylboronic acids, regioselective alkylation at the 4-position was achieved. nih.gov While this example uses an alkylboronic acid, the principles of regiocontrol would similarly apply to couplings with arylboronic acids like 4-tert-butylphenylboronic acid. The choice of catalyst, ligand, and reaction conditions can influence which site on a multi-substituted arene undergoes coupling.

Catalytic Systems and Ligand Effects in Suzuki-Miyaura Coupling with 4-tert-Butylphenylboronic Acid

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, 4-tert-butylphenylboronic acid can participate in other palladium-catalyzed transformations. For instance, in a multidimensional approach to high-throughput discovery of catalytic reactions, the copper-catalyzed oxidative coupling of 4-tert-butylphenylboronic acid with 4-butylaniline (B89568) was observed. nih.gov Additionally, nickel-catalyzed hydroarylation of alkynes with arylboronic acids has been reported, where the ligand was found to affect the E/Z ratio of the product when using 4-tert-butylphenylboronic acid. nih.gov

Sonogashira-Hagihara Coupling with 4-tert-Butylphenylboronic Acid Derivatives

The Sonogashira-Hagihara reaction is a fundamental cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes. organic-chemistry.org It is important to note that arylboronic acids are not direct substrates in the Sonogashira coupling. Instead, derivatives of the 4-tert-butylphenyl moiety, such as its corresponding aryl halides (e.g., 1-bromo-4-tert-butylbenzene (B1210543) or 1-iodo-4-tert-butylbenzene) or its terminal alkyne (4-tert-butylphenylacetylene), are the reactive partners.

Research has shown the successful use of these derivatives in Sonogashira couplings. For instance, 4-tert-butylphenylacetylene can be coupled with various aryl or vinyl halides to produce substituted alkynes. sigmaaldrich.comchemicalbook.com One specific application involves the Sonogashira coupling of 4-tert-butylphenylacetylene with 4,4′,5,5′-tetraiododibenzo-24-crown-8-ether to synthesize a complex crown ether derivative. sigmaaldrich.comchemicalbook.comvulcanchem.comscientificlabs.co.uk In another example, a gold-catalyzed oxidative Sonogashira coupling between 4-tert-butylphenylacetylene and phenylboronic acid has been demonstrated, affording the cross-coupled product in a 60% yield. nih.gov

Conversely, aryl halide derivatives of the 4-tert-butylphenyl group are also effective substrates. Studies have reported the use of 1-bromo-4-tert-butylbenzene in palladium-catalyzed coupling reactions, such as in tandem cycloisomerization/Suzuki couplings, which highlights the versatility of this functional group handle for further elaboration. escholarship.orgnih.gov

Table 1: Gold-Catalyzed Oxidative Sonogashira Coupling nih.gov

| Alkyne Substrate | Boronic Acid Substrate | Catalyst System | Base | Product | Yield |

|---|

Chan-Lam Cross-Coupling

The Chan-Lam cross-coupling reaction is a powerful copper-catalyzed method for forming aryl carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org Unlike palladium-catalyzed systems such as the Buchwald-Hartwig amination, the Chan-Lam coupling facilitates the reaction between an arylboronic acid and an N-H or O-H containing compound, such as an amine, alcohol, or amide. wikipedia.orgalfa-chemistry.com A key advantage of this method is that it can often be performed under mild conditions, at room temperature, and open to the air, which serves as the oxidant. wikipedia.orgalfa-chemistry.com

The generally accepted mechanism involves the formation of a copper(II)-aryl complex through transmetalation from the boronic acid. wikipedia.orgnrochemistry.com This intermediate can then undergo disproportionation to form a copper(III) species, which subsequently undergoes reductive elimination with the N-H or O-H compound to form the desired product and a copper(I) species. wikipedia.orgalfa-chemistry.comnrochemistry.com The copper(I) is then re-oxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle. nrochemistry.com

4-tert-Butylphenylboronic acid has been successfully employed in Chan-Lam couplings. In one example from a high-throughput discovery experiment, the oxidative coupling of 4-tert-butylphenylboronic acid with 4-butylaniline was achieved using a simple copper(II) acetate (B1210297) catalyst. nih.gov

Table 2: Chan-Lam Amination of 4-tert-Butylphenylboronic Acid nih.gov

| Boronic Acid | Amine | Catalyst | Product |

|---|

Non-Palladium Catalyzed Cross-Coupling Variants

Copper-Mediated Coupling Reactions

Beyond the Chan-Lam reaction, 4-tert-butylphenylboronic acid participates in other notable copper-mediated couplings. A significant example is the oxidative homo-coupling to form symmetrical biaryl compounds. This reaction provides a direct route to 4,4′-di-tert-butylbiphenyl, a valuable molecule in materials science.

Research has demonstrated that a porous copper-based metal-organic framework (MOF), specifically Cu₃(BTC)₂ (BTC = benzene-1,3,5-tricarboxylate), can act as a highly efficient heterogeneous catalyst for this transformation. google.comgoogle.com Under mild conditions using dichloromethane (B109758) as a solvent at room temperature, the MOF catalyzes the homo-coupling of 4-tert-butylphenylboronic acid, affording the product in a 25% yield. google.com This yield was significantly higher than the control reaction using cupric acetate, which showed no product formation under the same conditions. google.com The mechanism involves the coordination of the boronic acid to the open copper centers within the MOF structure, facilitating the oxidative coupling process. google.com This heterogeneous system allows for easy recovery and potential reuse of the catalyst. google.com

Table 3: Copper-MOF Catalyzed Oxidative Homo-Coupling google.com

| Boronic Acid | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| 4-tert-Butylphenylboronic acid | Cu₃(BTC)₂ (MOF) | Dichloromethane | 4,4′-Di-tert-butylbiphenyl | 25% |

Oxidative Radical-Anion Coupling Mechanisms

While many cross-coupling reactions proceed through two-electron organometallic pathways (oxidative addition, transmetalation, reductive elimination), an alternative mechanism involves single-electron transfer (SET) to generate radical intermediates. Arylboronic acids can serve as precursors to aryl radicals under oxidative conditions. bohrium.com

This process is often initiated by a strong oxidant, such as persulfate (S₂O₈²⁻), which, in the presence of a metal catalyst like Ag(I) or Fe(II/III), generates a highly reactive sulfate (B86663) radical anion (SO₄•⁻). bohrium.comnih.gov This radical anion reacts with the arylboronic acid, leading to the cleavage of the carbon-boron bond and the formation of an aryl radical. bohrium.com In some systems, a superoxide (B77818) radical anion (O₂•⁻), generated electrochemically or via a ruthenium complex, can also react with the boronic acid to produce an intermediate radical anion. sci-hub.senih.gov

Once formed, the aryl radical is a versatile intermediate that can engage in various bond-forming reactions. For example, it can add to electron-deficient heteroarenes or other aromatic systems. nih.gov The resulting radical intermediate is then oxidized in a final step to furnish the cross-coupled product and regenerate the catalyst. This radical-based pathway offers a complementary approach to traditional cross-coupling, enabling reactions that may be challenging under standard conditions. bohrium.com

Mechanistic Investigations of 4 Tert Butylphenylboronic Acid Reactivity

Elucidation of Transmetalation Pathways in Boronic Acid Reactions

Transmetalation is a pivotal step in many cross-coupling reactions involving boronic acids, including the renowned Suzuki-Miyaura coupling. This process involves the transfer of the organic group (in this case, the 4-tert-butylphenyl group) from the boron atom to a transition metal catalyst, typically palladium. The precise mechanism of transmetalation can be influenced by several factors, including the nature of the reactants, the catalyst system, and the reaction conditions.

The presence of a base is a critical requirement for the transmetalation step in Suzuki-Miyaura reactions. The base plays a multifaceted role, and its exact function has been a topic of extensive research. Two primary pathways for the role of the base have been proposed:

Path A: Formation of a Boronate Complex: In this pathway, the base reacts with the boronic acid to form a more nucleophilic "ate" complex, [R-B(OH)3]-. This negatively charged species is more reactive towards the palladium center, facilitating the transfer of the aryl group. diva-portal.org

Path B: Ligand Exchange on the Palladium Center: Alternatively, the base can first interact with the palladium complex, typically by replacing a halide ligand. This modification of the palladium center makes it more susceptible to reaction with the boronic acid. diva-portal.org

The choice of base can significantly impact the reaction's efficiency. For instance, in the copper-catalyzed carboxylation of aryl boronic acids, potassium methoxide (B1231860) was found to be more active than other bases. rsc.org Similarly, in certain Suzuki-Miyaura cross-coupling reactions, cesium carbonate has been employed effectively. uliege.be The selection of the optimal base often depends on the specific substrates and catalytic system being used, highlighting the nuanced role of the base in these transformations. uliege.be

The catalytic cycle of boronic acid reactions involves a series of well-defined intermediates and transition states. In a typical Suzuki-Miyaura coupling, the cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by the crucial transmetalation step with the boronic acid (or its activated boronate form), leading to a diorganopalladium(II) complex. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst. diva-portal.org

Recent studies have also shed light on the potential for stereodivergent transmetalation pathways, particularly with Csp3-hybridized boronic acids. These pathways, one proceeding with retention of stereochemistry and the other with inversion, are thought to involve different spatial orientations of the reacting species. It has been proposed that ligands with significant steric bulk can selectively block the stereoinvertive pathway. google.com

Furthermore, investigations into the reactivity of palladium complexes have revealed the potential involvement of dinuclear palladium(I) species as intermediates, which can influence the course of the reaction. ethz.ch In some C-H activation/cross-coupling reactions, the formation of palladacycle intermediates is a key mechanistic feature. beilstein-journals.org DFT calculations and experimental studies have been employed to characterize these intermediates and the associated transition states, providing a deeper understanding of the reaction energetics and pathways. sci-hub.ru

Understanding the Influence of the tert-Butyl Group on Reactivity and Stability

The tert-butyl group at the para position of the phenyl ring in 4-tert-butylphenylboronic acid exerts a significant influence on its chemical behavior. This influence stems from a combination of steric and electronic effects, as well as its impact on the physical properties of the molecule.

The bulky tert-butyl group introduces considerable steric hindrance around the boronic acid functionality. This steric bulk can play a role in directing the regioselectivity of reactions and can influence the stability of intermediates. For instance, the steric hindrance can affect the approach of reactants to the catalytic center. google.com

A key practical advantage conferred by the tert-butyl group is the enhanced solubility of 4-tert-butylphenylboronic acid in organic solvents. guidechem.com This property is beneficial for conducting reactions in a homogeneous phase, which can lead to improved reaction rates and yields.

Mechanistic Studies of Specific Reactions (e.g., Amidation, Sulfinate Synthesis)

The reactivity of 4-tert-butylphenylboronic acid extends beyond the well-known Suzuki-Miyaura coupling. Mechanistic investigations into its participation in other important transformations, such as amidation and sulfinate synthesis, are ongoing.

In the context of amidation, mechanistic studies of the Chan-Lam cross-coupling reaction, which forms a C-N bond, have been explored. The proposed mechanism involves the initial transmetalation of the arylboronic acid with a copper(II) complex. escholarship.org This is followed by coordination with the amine coupling partner and subsequent reductive elimination to form the desired N-aryl product.

Recent research has also demonstrated the utility of 4-tert-butylphenylboronic acid in the synthesis of various heterocyclic compounds. For example, it has been used in the Suzuki coupling reaction to synthesize 2-(4-(tert-butyl)phenyl)-4-chloropyridine, a key intermediate in the preparation of novel FtsZ inhibitors. acs.org In another study, it was employed in the synthesis of novel helical vinyl polymers bearing proline amide moieties, which were then used as catalysts in asymmetric aldol (B89426) reactions. rsc.org

Furthermore, 4-tert-butylphenylboronic acid has been utilized in Rh(III)-catalyzed C-H activation reactions with aryl azides to construct carbazole (B46965) derivatives. Mechanistic experiments suggest the involvement of a five-membered rhodacycle intermediate in this transformation. sci-hub.ru

The following table provides a summary of the reactivity of 4-tert-butylphenylboronic acid in different reactions and the observed yields.

| Reaction Type | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Suzuki Coupling | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Not specified | 2c-2 | 11 | diva-portal.org |

| Suzuki Coupling | 4-bromo-2,6-dimethylaniline (B44771) | Pd2(dba)3 / P(t-Bu)3 | Traces of product | - | uliege.be |

| Suzuki Coupling | 4-chlorotoluene | PEPPSI Pd-NHC complexes | 4-tert-butyl-4'-methylbiphenyl | 94-100 | nih.gov |

| Suzuki Coupling | 2-bromo-4-chloropyridine | PdCl2(dppf) | 2-(4-(tert-butyl)phenyl)-4-chloropyridine | Not specified | acs.org |

| Homo-coupling | - | Cu3(BTC)2 | 4,4'-di-tert-butylbiphenyl | High | google.com |

| Carboxylation | CO2 | Cu-catalyst | 4-tert-butylbenzoic acid | 75 | rsc.org |

Applications of 4 Tert Butylphenylboronic Acid in Advanced Material Science

Polymer and Nanomaterial Synthesis

The versatility of 4-tert-butylphenylboronic acid is prominently featured in the synthesis of novel polymers and nanomaterials. chemimpex.com Its ability to participate in various chemical reactions and to form dynamic covalent bonds makes it a valuable component in designing materials with enhanced characteristics. chemimpex.comroyal-chem.com

Incorporation into Polymeric Architectures for Enhanced Properties

The incorporation of 4-tert-butylphenylboronic acid into polymer chains is a key strategy for developing materials with improved physical and chemical properties. chemimpex.com The bulky tert-butyl group can enhance the solubility of the resulting polymers in organic solvents, a crucial factor for processability. Furthermore, the boronic acid moiety allows for the formation of dynamic covalent bonds, which can impart properties like increased strength and flexibility to the polymeric material. chemimpex.comroyal-chem.com

One notable example involves the synthesis of optically active helical polymers. A novel pyridineoxazoline (PyOx) containing helical polymer, poly{(-)-(S)-4-tert-butyl-2-[5-(4-tert-butylphenyl)-3-vinylpyridin-2-yl]-oxazoline}, was synthesized using 4-tert-butylphenylboronic acid. chemsrc.com This demonstrates the utility of the compound in creating complex and functional polymeric architectures.

Table 1: Impact of 4-tert-Butylphenylboronic Acid on Polymer Properties

| Property | Enhancement due to 4-tert-Butylphenylboronic Acid | Research Finding |

| Solubility | The tert-butyl group increases solubility in organic solvents. | Used as a monomer in Suzuki polycondensation to synthesize conjugated polymers for applications like OLEDs. |

| Strength & Flexibility | The boronic acid group forms dynamic covalent bonds, improving mechanical properties. chemimpex.comroyal-chem.com | Applied in the production of advanced polymers with enhanced strength and flexibility. royal-chem.com |

| Functionality | Enables the design of specialized polymers, such as optically active helical polymers. chemsrc.com | A key component in the synthesis of a novel pyridineoxazoline-containing helical polymer. chemsrc.com |

Fabrication of Nanomaterials via Boronic Acid Linkages

In the realm of nanotechnology, 4-tert-butylphenylboronic acid serves as a crucial component in the fabrication of advanced nanomaterials. chemimpex.com The boronic acid's capacity to form stable linkages is leveraged in the assembly of these materials. chemimpex.com This functionality is particularly important in the development of sensors and materials for drug delivery systems, where the ability to selectively bind to specific functional groups like diols is essential for designing innovative nanoplatforms. chemimpex.com The compound's application in producing nanomaterials capitalizes on the dynamic covalent bonding offered by the boronic acid group to create structures with unique and desirable characteristics. royal-chem.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

4-tert-Butylphenylboronic acid is also utilized as a building block, or linker, in the construction of porous crystalline materials known as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). ambeed.comfujifilm.com

Utilization of Boronic Acid Functionality for Framework Construction

The boronic acid group is central to the construction of these frameworks. In COFs, the formation of boronate esters or boroxine (B1236090) rings through self-condensation or reaction with polyol linkers leads to the creation of robust, porous, and entirely organic structures. 4-tert-Butylphenylboronic acid has been identified as a potential control agent in the preparation of COF materials. google.com Similarly, in the context of MOFs, while the primary linkages are metal-ligand coordination bonds, boronic acid-functionalized linkers like 4-tert-butylphenylboronic acid can be incorporated to introduce specific functionalities or to participate in post-synthetic modification. core.ac.uk For instance, it has been used in research involving the synthesis of rotaxane ligands intended for incorporation into MOFs. core.ac.uk

Applications in Gas Storage and Catalysis within Framework Materials

Framework materials constructed using boronic acid derivatives exhibit potential in various applications, notably in catalysis. A copper-based MOF, Cu3(BTC)2, was employed as a highly efficient heterogeneous catalyst for the oxidative homo-coupling of arylboronic acids, including 4-tert-butylphenylboronic acid itself. google.com This demonstrates a dual role for the compound, both as a component of the reaction and potentially as a building block for the catalytic framework. The study confirmed the stability of the MOF structure after the catalytic cycle, highlighting its robustness. google.com While specific data on gas storage for frameworks explicitly using 4-tert-butylphenylboronic acid is limited in the provided search results, the inherent porosity of MOFs and COFs makes them prime candidates for such applications.

Table 2: Catalytic Application of a MOF in a Reaction Involving 4-tert-Butylphenylboronic Acid

| Catalyst | Reactant | Reaction Type | Key Finding |

| Cu3(BTC)2 (a copper-based MOF) | 4-tert-Butylphenylboronic acid | Oxidative Homo-coupling | The MOF acts as an efficient and recyclable heterogeneous catalyst for the synthesis of symmetrical biaryls. google.com |

Dynamic Covalent Chemistry and Responsive Materials

The principle of dynamic covalent chemistry, which involves the formation of reversible covalent bonds, is central to the development of "smart" or responsive materials. The boronic acid functionality of 4-tert-butylphenylboronic acid is perfectly suited for this purpose. chemimpex.com Boronate esters, formed by the reaction of boronic acids with diols, are classic examples of dynamic covalent bonds.

This reversibility allows for the creation of materials that can adapt to their environment. For example, 4-tert-butylphenylboronic acid can be used to construct self-healing hydrogels. These materials can repair themselves after damage, a property conferred by the reversible nature of the boronate ester linkages within the gel network. Furthermore, the dative bonds between boron and nitrogen atoms are another facet of dynamic chemistry exploited in creating supramolecular polymers and molecular cages. researchgate.netepfl.ch Research has shown that molecular cages capped with arylboronate esters can be synthesized, and the lability of these caps (B75204) can be studied through exchange reactions with other boronic acids, such as 4-tert-butylphenylboronic acid. epfl.ch This dynamic behavior is foundational for creating materials that can respond to chemical stimuli.

Reversible Binding with Diols for Self-Healing and Adaptive Systems

The fundamental principle behind the use of 4-tert-butylphenylboronic acid in self-healing materials lies in its ability to form reversible covalent bonds with diols (molecules containing two hydroxyl groups). This reaction results in the formation of a boronate ester linkage. mdpi.comrsc.org Unlike permanent covalent bonds, these boronate ester bonds can be repeatedly broken and reformed under specific conditions, a characteristic that imparts self-healing capabilities to the polymer network. rsc.orgelsevierpure.com

Intrinsic self-healing materials are designed to restore their mechanical properties after damage by leveraging dynamic bonds within the polymer structure. mdpi.comelsevierpure.com When a material containing 4-tert-butylphenylboronic acid moieties and diol-functionalized polymers is cut or cracked, the broken boronate ester bonds at the fracture surface can reform upon bringing the surfaces back into contact, effectively mending the damage. This process can be triggered or influenced by external stimuli such as changes in pH or the presence of water, which can shift the equilibrium of the boronate ester formation reaction. mdpi.comresearchgate.net

Research has shown that boronic ester-based dynamic covalent bonds are effective in creating self-healing hydrogels, organic gels, and elastomers. rsc.orgelsevierpure.com The strength and rate of this self-healing process can be tuned by modifying the chemical structures of both the boronic acid and the diol. The bulky tert-butyl group on the phenyl ring of 4-tert-butylphenylboronic acid can influence the steric environment around the boron atom, which in turn affects the stability and formation kinetics of the boronate ester bond. researchgate.net For instance, studies have explored the formation of catechol boronate esters, where boronic acids react with catechols (a type of diol), as a method to build supramolecular polymer systems. researchgate.net These systems, held together by reversible interactions, are capable of adapting their structure in response to environmental cues.

| Component A (Boronic Acid) | Component B (Diol) | Dynamic Bond Type | Stimulus for Reversibility | Resulting Property |

| Polymer with 4-tert-butylphenylboronic acid side chains | Polymer with 1,2- or 1,3-diol side chains (e.g., Polyvinyl alcohol) | Neutral Boronic Ester | Water, Heat | Self-healing, Reprocessability |

| 4-tert-butylphenylboronic acid | Catechol derivatives | Catechol Boronate Ester | pH change, Competing diols | Adaptive supramolecular structure |

| Phenylboronic acid-functionalized polymer | Diol-containing biopolymer (e.g., polysaccharides) | Charged Boronate Ester | pH, Glucose | Self-healing, Injectability rsc.orgelsevierpure.com |

Development of Responsive Polymer Gels and Hydrogels

The reversible interaction between 4-tert-butylphenylboronic acid and diols is also the key to developing responsive polymer gels and hydrogels. These are crosslinked polymer networks that can undergo significant volume changes or sol-gel transitions in response to specific external stimuli. mdpi.comnih.govpolyu.edu.hk This "smart" behavior makes them highly suitable for a range of applications, including biosensors and controlled drug delivery systems. rsc.orgelsevierpure.com

The incorporation of 4-tert-butylphenylboronic acid into a polymer backbone allows the network to be crosslinked via boronate ester bonds with a diol-containing polymer, such as polyvinyl alcohol (PVA), or with saccharides like glucose. nih.govnih.gov The stability of these crosslinks is often dependent on the pH of the surrounding environment and the concentration of competing diols. rsc.org

For example, a hydrogel can be designed to be stable at a certain pH. A change in pH can alter the ionization state of the boronic acid, shifting the binding equilibrium and causing the boronate ester crosslinks to break. mdpi.com This dissociation of crosslinks leads to the dissolution of the gel (a gel-sol transition). This process is reversible, and the gel can reform if the pH is returned to its original state.

| Polymer System | Stimulus | Mechanism of Response | Potential Application |

| Hydrogel crosslinked with 4-tert-butylphenylboronic acid and a diol polymer | pH Change | Alteration of boronic acid ionization state affects boronate ester stability, leading to swelling/deswelling or gel-sol transition. mdpi.comnih.gov | pH-sensitive drug release, Actuators. |

| 4-tert-butylphenylboronic acid-functionalized hydrogel | Glucose | Competitive binding of glucose displaces diol crosslinks, causing network disruption and release of encapsulated molecules. elsevierpure.comnih.gov | Glucose-responsive insulin (B600854) delivery systems, Glucose sensors. |

| Copolymer containing 4-tert-butylphenylboronic acid moieties | Temperature | The hydrophobic tert-butyl group can influence the lower critical solution temperature (LCST) of the polymer, inducing a phase transition. mdpi.com | Thermoresponsive surfaces, Smart membranes. |

Exploration of 4 Tert Butylphenylboronic Acid in Biomedical and Biological Research

Pharmaceutical Development and Active Pharmaceutical Ingredient (API) Synthesis

4-tert-Butylphenylboronic acid is a versatile chemical building block with significant applications in medicinal chemistry and the pharmaceutical industry. chemimpex.comchemimpex.com It serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). innospk.comnbinno.com The compound's distinctive tert-butyl group can enhance the solubility and stability of molecules, while the boronic acid functional group is key to its role in powerful chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction. chemimpex.cominnospk.com This reaction is a cornerstone in medicinal chemistry for efficiently constructing the complex carbon-carbon bonds that form the framework of many modern drugs. innospk.comroyal-chem.com

Synthesis of Biologically Active Compounds

The primary role of 4-tert-butylphenylboronic acid in pharmaceutical development is as a key reagent in the synthesis of complex, biologically active molecules. chemimpex.comroyal-chem.com Its participation in Suzuki-Miyaura cross-coupling reactions allows chemists to forge new carbon-carbon bonds, a fundamental process for building diverse molecular architectures for drug candidates. innospk.comroyal-chem.com

A specific application is in the synthesis of biphenyl (B1667301) derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their ability to bind with high specificity to a wide array of proteins. rasayanjournal.co.in In one study, 4-tert-butylphenylboronic acid was reacted with iodoanisole in the presence of a palladium on ferrite (B1171679) (Fe3O4/Pd) catalyst to produce 4-(tert-butyl)-4-methoxy-1,1-biphenyl (4-TBMB). rasayanjournal.co.in This synthesis demonstrates a standard method for creating complex organic molecules that can serve as a basis for new therapeutic agents. rasayanjournal.co.in

Another example is the preparation of aryl derivatives of 3H-1,2-benzoxaphosphepine 2-oxides. tandfonline.com Researchers synthesized a specific derivative, 7-(4-(tert-butyl)phenyl)-2-hydroxy-3H-benzo[f] chemimpex.cominnospk.comoxaphosphepine 2-oxide, by reacting 2-hydroxy-7-iodo-3H-benzo[f] chemimpex.cominnospk.comoxaphosphepine 2-oxide with 4-tert-butylphenylboronic acid. tandfonline.com This reaction, catalyzed by Pd(dppf)Cl2, illustrates the compound's utility in creating novel heterocyclic structures with potential biological activity. tandfonline.com

Table 1: Synthesis of Biologically Active Compounds

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Iodoanisole | 4-tert-Butylphenylboronic acid | Fe3O4/Pd | 4-(tert-butyl)-4-methoxy-1,1-biphenyl (4-TBMB) rasayanjournal.co.in |

Applications in Anti-Cancer Drug Development

The synthesis of novel compounds using 4-tert-butylphenylboronic acid is particularly relevant in the field of oncology. chemimpex.comroyal-chem.com Phenylboronic acid (PBA) and its derivatives have emerged as promising agents for targeting cancer cells. nih.gov

The previously mentioned synthesis of 7-(4-(tert-butyl)phenyl)-2-hydroxy-3H-benzo[f] chemimpex.cominnospk.comoxaphosphepine 2-oxide is a direct example of this application. tandfonline.com This compound was developed as a potential inhibitor of carbonic anhydrase isoforms IX and XII, which are enzymes associated with cancer progression. tandfonline.com By creating novel inhibitors for these cancer-related targets, researchers aim to develop new therapeutic strategies. tandfonline.com

Similarly, the synthesized biphenyl compound, 4-(tert-butyl)-4-methoxy-1,1-biphenyl (4-TBMB), was investigated for its anti-cancer potential. rasayanjournal.co.in Molecular docking studies were performed to simulate the interaction of 4-TBMB with an oncogene protein (PDB ID: 5P21). rasayanjournal.co.in The results showed a strong binding affinity, suggesting that the compound could be a candidate for the development of novel anti-cancer drugs. rasayanjournal.co.in These studies highlight how 4-tert-butylphenylboronic acid serves as a starting point for creating molecules evaluated for their potential in cancer therapy. rasayanjournal.co.in

Table 2: Research Findings in Anti-Cancer Drug Development

| Compound | Target/Application | Research Finding | Source |

|---|---|---|---|

| 7-(4-(tert-butyl)phenyl)-2-hydroxy-3H-benzo[f] chemimpex.cominnospk.comoxaphosphepine 2-oxide | Carbonic Anhydrase IX & XII Inhibitor | Synthesized as a potential inhibitor for cancer-related enzymes. | tandfonline.com |

Preparation of Tetracycline (B611298) Derivatives and Other Therapeutic Agents

Beyond anti-cancer research, 4-tert-butylphenylboronic acid is explicitly identified as a key intermediate and cross-coupling building block for the synthesis of tetracyclines and their derivatives. innospk.comlookchem.comchemicalbook.comcookechem.comscientificlabs.co.uk Tetracyclines are a class of broad-spectrum antibiotics, and the ability to synthesize novel derivatives is important for combating bacterial resistance and improving therapeutic profiles. lookchem.com The use of 4-tert-butylphenylboronic acid facilitates the construction of the complex molecular frameworks characteristic of these antibiotics. innospk.comlookchem.com The compound is also used in the preparation of intermediates for the deoxygenation of secondary alcohols, another important transformation in the synthesis of various pharmaceutical compounds. royal-chem.com

Drug Delivery Systems and Bioconjugation

The unique chemical properties of the boronic acid group extend the utility of 4-tert-butylphenylboronic acid beyond API synthesis and into the advanced fields of drug delivery and bioconjugation. chemimpex.com

Design of Targeted Drug Delivery Platforms

Researchers utilize 4-tert-butylphenylboronic acid and its derivatives in the development of sophisticated drug delivery systems. chemimpex.com The boronic acid's ability to form reversible covalent bonds with diols (a common feature in sugars and other biological molecules) is particularly useful. chemimpex.com This property allows for the design of "smart" delivery platforms that can release their therapeutic payload in response to specific biological triggers, such as the acidic microenvironment of tumors. nih.gov

For instance, pH-responsive nano-drug delivery systems have been designed using polymers containing phenylboronic acid groups. nih.gov These systems can self-assemble into nanoparticles that encapsulate anti-cancer drugs. The boronic ester linkages are stable at normal physiological pH but can be cleaved in the lower pH environment typical of tumor tissues, triggering the release of the drug directly at the target site. nih.gov This targeted approach can enhance the efficacy of chemotherapy while minimizing systemic toxicity. nih.gov While not always specifying the 4-tert-butyl derivative, these studies establish the principle by which it can be used in creating targeted drug delivery platforms. chemimpex.comnih.gov

Conjugation of Biomolecules to Surfaces and Other Substrates

Bioconjugation, the process of linking molecules to biomolecules, is a critical technology in diagnostics, biosensor development, and targeted therapies. chemimpex.com 4-tert-Butylphenylboronic acid is employed in bioconjugation processes to attach biomolecules to surfaces or other molecular substrates. chemimpex.com This is crucial for creating biosensors where a biological recognition event (like an enzyme-substrate interaction) can be detected and translated into a signal. It is also fundamental to building targeted drug delivery systems, where the boronic acid can act as a linker to attach a targeting ligand (like an antibody or peptide) to a nanoparticle or drug molecule. chemimpex.comnih.gov

Biological Probes and Sensing Applications

The structure of 4-tert-butylphenylboronic acid, featuring a boronic acid group attached to a phenyl ring with a bulky tert-butyl group, allows it to interact with specific biological molecules. This reactivity is the foundation of its use in developing sophisticated biological probes and sensors.

The transport of essential molecules like ribonucleosides across cell membranes is a fundamental biological process. Research has demonstrated that 4-tert-butylphenylboronic acid can act as a carrier to facilitate this transport through lipid bilayers. mdpi.com In studies using large unilamellar vesicles as artificial cell models, various boronic acids were assessed for their ability to transport ribonucleosides. mdpi.com

The mechanism is believed to involve the transient formation of a lipophilic, trigonal boronate ester between the boronic acid and the diol groups of the ribonucleoside. This complex can more easily pass through the nonpolar lipid bilayer. mdpi.com Experiments measuring both the efflux and influx of nucleosides from these vesicles showed that 4-tert-butylphenylboronic acid was an effective carrier. mdpi.com Its efficacy was compared to other boronic acids, highlighting the influence of the substituent on the phenyl ring. The order of carrier effectiveness was found to be 3,5-bis(trifluoromethyl)phenylboronic acid > 4-tert-butylphenylboronic acid > 3,5-dichlorophenylboronic acid. mdpi.com This research underscores the potential of using boronic acids like the 4-tert-butyl derivative to modulate nucleoside transport, with selectivity for nucleosides over other molecules like sucrose. mdpi.com

Table 1: Relative Effectiveness of Boronic Acids as Ribonucleoside Carriers

| Boronic Acid | Relative Effectiveness |

| 3,5-bis(trifluoromethyl)phenylboronic acid | Most Effective |

| 4-tert-Butylphenylboronic acid | High |

| 3,5-dichlorophenylboronic acid | Moderate |

| 1-butylboronic acid | Low |

| 4-carboxyphenylboronic acid | Very Low |

This table illustrates the comparative ability of different boronic acids to facilitate ribonucleoside transport across lipid bilayers, based on research findings. mdpi.com

The ability of boronic acids to reversibly bind with molecules containing 1,2- or 1,3-diol groups is a cornerstone of their use in biosensor technology. chemimpex.comrsc.org This interaction forms a stable cyclic ester, and this binding event can be translated into a measurable signal, such as an electrochemical or colorimetric change. rsc.org This principle has been applied to the development of sensors for various biologically important diols.

An ultrasensitive electrochemical biosensing platform has been developed for the detection of fructose (B13574) and xylitol (B92547) based on this diol recognition capability. researchgate.net In one such sensor, a poly(3-aminophenylboronic acid)-reduced graphene oxide modified electrode is used. When the electrode is exposed to a solution containing fructose or xylitol, the boronic acid groups on the polymer complex with the diol groups of the sugars. This binding event creates a steric hindrance effect, which impedes a redox probe (like ferricyanide) from accessing the electrode surface. researchgate.net The change in the peak current of the ferricyanide (B76249) is then measured, which correlates to the concentration of the diol. This method has demonstrated a very wide response range and a remarkably low limit of detection for both fructose and xylitol. researchgate.net

Table 2: Performance of a Boronic Acid-Based Electrochemical Biosensor for Fructose and Xylitol

| Analyte | Response Range (M) | Limit of Detection (M) |

| Fructose | 1 x 10⁻¹² to 1 x 10⁻² | 1 x 10⁻¹² |

| Xylitol | 1 x 10⁻¹² to 1 x 10⁻² | 6 x 10⁻¹³ |

Data from an electrochemical biosensor based on boronic acid-diol recognition, showcasing its high sensitivity. researchgate.net

Beyond saccharides, boronic acid-based sensors are being developed for the detection of other important analytes, including phenolic compounds. chemimpex.comnih.gov These compounds are widespread in nature and as industrial products, making their monitoring in environmental samples crucial. researchgate.net 4-tert-Butylphenylboronic acid, specifically, has been identified as playing a role in environmental monitoring through the detection and quantification of phenolic compounds in water samples. chemimpex.com

The general principle for detecting phenols often involves the interaction between the boronic acid and catechol-like structures (aromatic compounds with adjacent hydroxyl groups). nih.gov This has led to the design of fluorescent sensors for specific phenolic compounds like gallic acid. researchgate.net In these sensors, the binding of the phenolic compound to the boronic acid receptor causes a change in the fluorescence properties of an attached reporter molecule. researchgate.netnih.gov For instance, a novel water-soluble boronic acid sensor with double recognition sites was developed that showed a significant decrease in fluorescence intensity upon binding to gallic acid, with a high binding constant and a low limit of detection. researchgate.net While this specific sensor was not identified as the 4-tert-butyl derivative, it demonstrates the broader applicability of the boronic acid functional group for creating sensitive and selective sensors for phenolic compounds in various samples. researchgate.net

Computational and Spectroscopic Characterization of 4 Tert Butylphenylboronic Acid and Its Derivatives

Quantum Chemical Computations

Quantum chemical computations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in exploring the structural and electronic properties of 4-tert-butylphenylboronic acid derivatives. These computational approaches allow for the optimization of molecular geometry and the prediction of various chemical parameters.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

DFT and HF methods are widely employed to optimize the molecular geometry of derivatives synthesized from 4-tert-butylphenylboronic acid. rasayanjournal.co.inresearchgate.net The molecular structures are often optimized using DFT with the B3LYP functional and various basis sets, such as 6-311++G(d,p) or 6-31+G(d,p), as well as the Hartree-Fock formalism. rasayanjournal.co.inresearchgate.netresearchgate.net

These calculations are typically performed in the gas phase. The resulting optimized bond lengths and angles are then compared with experimental data obtained from single-crystal X-ray diffraction. rasayanjournal.co.inresearchgate.net In many cases, the theoretical and experimental structures show a high degree of similarity. researchgate.net However, slight variations can occur, for instance, in the tert-butyl group, which may be attributed to positional disorder in the crystal lattice or the difference in the physical state (gas phase for computation vs. solid state for X-ray diffraction). rasayanjournal.co.in

HOMO/LUMO Analysis and Reactivity Parameters

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of molecules. The energy gap between the HOMO and LUMO (Eg) is a key parameter; a large energy gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule is more reactive. rasayanjournal.co.inresearchgate.net

For instance, the HOMO-LUMO energy gap for 4-(tert-butyl)-4-nitro-1,1-biphenyl, a derivative of 4-tert-butylphenylboronic acid, was calculated to be 3.97 eV, suggesting the molecule is soft and highly reactive. researchgate.netresearchgate.net In contrast, the derivative 4-(tert-butyl)-4-methoxy-1,1-biphenyl (4-TBMB) was found to have a high energy gap, implying lower chemical reactivity but greater stability. rasayanjournal.co.in The strategic placement of substituents allows for the selective tuning of HOMO and LUMO energy levels. nih.gov

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Reference |

|---|---|---|---|---|

| 4-(tert-Butyl)-4-nitro-1,1-biphenyl | - | - | 3.97 | researchgate.netresearchgate.net |

| 1-(4(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone | - | - | ~4.02 | researchgate.net |

| mPHBC (dicyclopentaannelated hexa-peri-hexabenzocoronene derivative) | -5.14 | -3.86 | 1.28 | d-nb.info |

| MBAn-(4)-tBu (3,3′-dimethyl-9,9′-bianthracene derivative) | -5.3 | -2.4 | 2.9 | scispace.com |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. rasayanjournal.co.inresearchgate.net The MEP surface analysis helps to establish a correlation between the molecular structure and its physicochemical properties. rasayanjournal.co.in In these maps, different colors represent varying electrostatic potentials. Typically, red areas indicate negative potential, highlighting regions susceptible to electrophilic attack, while blue areas show positive potential, indicating sites for nucleophilic attack. rasayanjournal.co.in For derivatives of 4-tert-butylphenylboronic acid, the negative potential is often localized over electronegative atoms like oxygen, while positive potential is found over hydrogen atoms. rasayanjournal.co.in A pale-yellow region over benzene (B151609) rings can indicate the presence of C-H···π interactions. rasayanjournal.co.in

X-ray Crystallography and Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about the crystal system, space group, and the various non-covalent interactions that stabilize the crystal packing.

Crystal System and Space Group Determination

Single-crystal X-ray diffraction studies on derivatives of 4-tert-butylphenylboronic acid have successfully elucidated their crystal structures. For example, 4-(tert-Butyl)-4-nitro-1,1-biphenyl was found to crystallize in the monoclinic crystal system with the space group P21/n. researchgate.net Similarly, 1-(4(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone also crystallizes in a monoclinic system, but with the space group P21/c. researchgate.net

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-(tert-Butyl)-4-nitro-1,1-biphenyl | Monoclinic | P21/n | researchgate.net |

| 1-(4(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone | Monoclinic | P21/c | researchgate.net |

| 1,2:3,5-Bis[(4-tert-butylphenyl)boranediyl]-α-D-glucofuranose | Monoclinic | P21 | iucr.org |

Intermolecular and Intramolecular Interactions (e.g., C-H···O, π···π)

The stability of the crystal lattice of these compounds is maintained by a network of intermolecular and intramolecular interactions. In the crystal structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl, the packing is stabilized by C-H···O interactions. researchgate.netresearchgate.net For 1-(4(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone, the unit cell packing is stabilized by one intramolecular C–H…O interaction, an intermolecular C–H···π interaction, and a π···π (Cg···Cg) interaction. researchgate.net Similarly, the crystal structure of 4-(tert-butyl)-4-methoxy-1,1-biphenyl (4-TBMB) is linked by C-H···π interactions. rasayanjournal.co.in In the case of 1,2:3,5-Bis[(4-tert-butylphenyl)boranediyl]-α-D-glucofuranose, the molecules are linked by multiple intermolecular O—H⋯O and C—H⋯O hydrogen bonds, forming a two-dimensional array. iucr.org These non-covalent interactions play a crucial role in defining the supramolecular architecture of these crystalline solids.

Hirshfeld Surface Analysis and Energy Framework Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, a detailed picture of the forces holding the molecules together emerges. For derivatives of 4-tert-butylphenylboronic acid, Hirshfeld surface analysis reveals the nature and contribution of various intermolecular contacts. rasayanjournal.co.inresearchgate.net

In a related biphenyl (B1667301) derivative synthesized using 4-tert-butylphenylboronic acid, Hirshfeld surface analysis showed that H···H (64.3%), C···H/H···C, and O···H contacts are significant in the crystal packing. rasayanjournal.co.inresearchgate.net The dnorm map for such compounds typically does not show the large, dark-red spots characteristic of strong, classical hydrogen bonds. rasayanjournal.co.in Instead, the analysis often highlights the importance of weaker interactions like C-H···π interactions, which are visualized as red "pie holes" on the shape index surface and contribute significantly to the stability of the crystal structure. rasayanjournal.co.in Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of these interactions. For instance, in a similar biphenyl structure, the contacts were dominated by H···H interactions, followed by C···H and O···H contacts. researchgate.net

Energy framework analysis complements the Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal, providing a quantitative understanding of the supramolecular architecture. rasayanjournal.co.in This analysis typically involves calculating electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors. For derivatives of 4-tert-butylphenylboronic acid, studies have shown that the total interaction energy is dominated by the dispersion component (E_dis), with the electrostatic component (E_ele) being less significant due to the presence of non-classical hydrogen bonds. rasayanjournal.co.in The energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the strength of the interaction energy. rasayanjournal.co.in This visualization provides a clear representation of the topology and strength of the packing interactions. rasayanjournal.co.inresearchgate.net

| Interaction Type | Typical Contribution | Key Features |

| H···H | High (e.g., ~64%) | Dominant contact due to the abundance of hydrogen atoms. |

| C···H/H···C | Significant | Indicative of C-H···π interactions, crucial for crystal packing. rasayanjournal.co.in |

| O···H | Moderate | Represents weak hydrogen bonding interactions. |

Advanced Spectroscopic Techniques for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-tert-butylphenylboronic acid and its derivatives. ¹H, ¹³C, and ¹¹B NMR each provide unique information about the molecular structure.

¹H NMR: The proton NMR spectrum of a derivative, 2-amino-N-(4-(tert-butyl)phenyl)benzenesulfonamide, shows a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.18 ppm. rsc.org The aromatic protons appear in the range of 6.5-7.5 ppm, often as complex multiplets or distinct doublets depending on the substitution pattern. rsc.org For the closely related 4-sec-butylphenylboronic acid, the aromatic protons adjacent to the boron atom appear as a doublet at δ 7.72 (J = 8.2 Hz), while those meta to the boron appear at δ 7.42 (J = 8.2 Hz).

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. In a derivative of 4-tert-butylphenylboronic acid, the quaternary carbon of the tert-butyl group appears around 34.38 ppm, and the methyl carbons at 31.57 ppm. rsc.org The aromatic carbons resonate in the region of 115-150 ppm. The carbon atom attached to the boron (C-B) is also found in this region, for example at δ 137.8 in 4-sec-butylphenylboronic acid.

¹¹B NMR: ¹¹B NMR spectroscopy is particularly useful for studying boronic acids, as the chemical shift and line shape are sensitive to the coordination number and environment of the boron atom. Boronic acids exist in equilibrium with their cyclic anhydride (B1165640) trimers (boroxines), especially under dehydrating conditions. The trigonal planar boron in the acid typically resonates at a different frequency from the tetrahedral boron in a boronate complex, providing insight into reaction mechanisms and equilibria.

| Nucleus | Typical Chemical Shift (ppm) (inferred from derivatives) | Multiplicity / Coupling |

| ¹H | ~1.2-1.3 | Singlet (9H, -C(CH₃)₃) |

| ~7.2-7.8 | Doublets (aromatic protons) | |

| ¹³C | ~31 | Methyl carbons (-C(CH₃)₃) |

| ~34 | Quaternary carbon (-C(CH₃)₃) | |

| ~115-150 | Aromatic and C-B carbons |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in 4-tert-butylphenylboronic acid. The spectra are characterized by vibrations of the boronic acid group, the tert-butyl group, and the phenyl ring. nih.gov

IR Spectroscopy: The IR spectrum of 4-tert-butylphenylboronic acid shows a broad absorption band in the region of 3200–3400 cm⁻¹, which is characteristic of the O–H stretching vibration of the boronic acid hydroxyl groups. Strong absorptions corresponding to the B-O stretching vibration are typically observed around 1340 cm⁻¹. The B-C bond stretching vibration can be found near 1180-1140 cm⁻¹. Vibrations associated with the tert-butyl group and the aromatic ring, such as C-H and C=C stretching, are also present. researchgate.net

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. nih.gov The symmetric breathing vibration of the phenyl ring is often a strong and characteristic band in the Raman spectrum. The B-O and B-C stretching vibrations are also Raman active. researchgate.net

| Spectral Region (cm⁻¹) | Assignment | Technique |

| 3200–3400 | O–H stretch (boronic acid) | IR |

| ~1340 | B–O symmetric stretch | IR |

| ~1180-1140 | B–C aromatic bend | IR |

| Varies | C-H and C=C stretching | IR, Raman |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 4-tert-butylphenylboronic acid, confirming its elemental composition and providing structural clues. The exact mass of 4-tert-butylphenylboronic acid (C₁₀H₁₅BO₂) is 178.1165099 Da. nih.gov

High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental formula of the compound and its derivatives with high accuracy. rsc.org Electron Ionization (EI) mass spectrometry of the closely related 4-sec-butylphenylboronic acid shows the molecular ion (M⁺) at m/z 178. Common fragmentation pathways for phenylboronic acids include the loss of a hydroxyl group (M⁺–OH) and the loss of the entire boronic acid group (M⁺–B(OH)₂), giving rise to characteristic fragment ions. For example, fragments at m/z 161 and 133 are observed for the sec-butyl isomer.

| Technique | Ion | m/z (inferred from isomers/derivatives) | Description |

| HRMS-ESI | [M+H]⁺ | ~179.12 | Protonated molecule, confirms molecular weight. rsc.org |

| EI-MS | [M]⁺ | 178 | Molecular ion. |

| [M–OH]⁺ | 161 | Loss of a hydroxyl group. | |

| [M–B(OH)₂]⁺ | 133 | Loss of the boronic acid functional group. |

Future Perspectives and Emerging Research Directions

Catalytic Innovation for Expanded Synthetic Scope

While 4-tert-butylphenylboronic acid is a well-established reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, ongoing research seeks to broaden its catalytic utility. innospk.comuea.ac.uk Innovations are focused on developing more efficient catalytic systems and expanding the range of reactions where this compound can be effectively employed.

Recent studies have demonstrated the use of 4-tert-butylphenylboronic acid in conjunction with various palladium catalysts, including those supported on novel materials like montmorillonite-modified chitosan (B1678972) films (CS/PVA/MMT@Pd). mdpi.com These heterogeneous catalysts offer high activity under mild conditions and can be easily recovered and recycled, contributing to more sustainable chemical processes. mdpi.com Furthermore, research into nanocatalysts, such as palladium single-atom catalysts on nitrogen-doped hollow graphitic nanospheres (Pd1/NHG), has shown remarkable conversion rates with substituted phenylboronic acids, including the 4-tert-butyl derivative. researchgate.net

Beyond the well-trodden path of Suzuki coupling, investigations are underway to utilize 4-tert-butylphenylboronic acid in other types of cross-coupling reactions, such as C-N and C-O bond formations. escholarship.org For instance, it has been successfully used in the arylation of phenols. escholarship.orgescholarship.org Additionally, its application in rhodium-catalyzed 1,4-addition reactions has been demonstrated, showcasing its potential in forming carbon-carbon bonds in different contexts. uea.ac.uk The development of new ligands and catalytic systems continues to push the boundaries of what is possible with this versatile reagent. uea.ac.uk

Table 1: Selected Catalytic Applications of 4-tert-Butylphenylboronic Acid

| Reaction Type | Catalyst System | Substrate Example | Key Finding | Reference |

| Suzuki-Miyaura Coupling | PdCl2(dppf) | 2-bromo-4-chloropyridine | Efficient synthesis of 2-(4-(tert-butyl)phenyl)-4-chloropyridine. | acs.org |

| Suzuki-Miyaura Coupling | CS/PVA/MMT@Pd | Aryl bromides | High yields and catalyst reusability. | mdpi.com |

| Suzuki-Miyaura Coupling | Pd(OAc)2 / 2-(dicyclohexylphosphino)biphenyl (B1301957) / K3PO4 | O6-(2-mesitylenesulfonyl)-2'-deoxyguanosine | Facile cross-coupling for nucleoside modification. | acs.org |

| C-O Cross-Coupling (Arylation) | Cu(OAc)2 | 4-tert-butylphenol | Efficient copper-catalyzed arylation. | escholarship.orgescholarship.org |

Novel Applications in Supramolecular Chemistry

The ability of the boronic acid functional group to form reversible covalent bonds with diols is being increasingly exploited in the field of supramolecular chemistry. 4-tert-Butylphenylboronic acid, with its bulky tert-butyl group, offers specific steric and electronic properties that influence the self-assembly of complex, well-defined supramolecular architectures. google.com

Research has shown that 4-tert-butylphenylboronic acid can participate in the formation of two-dimensional supramolecular networks. researchgate.netresearchgate.net For example, it has been used in the synthesis of molecules that self-assemble through interactions like C-H···O and C-H···π, leading to stable crystal packing. researchgate.net In another instance, it was a key component in the synthesis of a molecule that forms a two-dimensional framework through C-H···Cl interactions. researchgate.net

Furthermore, this compound is utilized in the construction of more complex supramolecular systems. It has been employed in the synthesis of precursors for dynamic supramolecular systems that exhibit substrate selectivity in catalytic reactions. rsc.org For example, a molecule synthesized using 4-tert-butylphenylboronic acid was a component in a self-assembled heterodimer that could act as a catalyst. rsc.org The tert-butyl group often plays a crucial role in directing the assembly process and enhancing the stability of the resulting supramolecular structures. google.com

Advanced Sensor Design and Biomedical Diagnostics

The inherent ability of 4-tert-butylphenylboronic acid to bind with diols has made it a prime candidate for the development of advanced sensors, particularly for saccharides. nih.govchemimpex.com This has significant implications for biomedical diagnostics, especially in the context of glucose monitoring.

Researchers have designed various sensor platforms incorporating 4-tert-butylphenylboronic acid. These include fluorescent sensors where the binding of a saccharide to the boronic acid moiety leads to a detectable change in fluorescence emission. nih.gov Another approach involves surface plasmon resonance (SPR)-based sensors, where self-assembled monolayers containing bis-boronic acid derivatives on a gold surface can selectively detect glucose. researchgate.net The design of these sensors often leverages the specific binding affinities between the boronic acid and different saccharides.

Table 2: Applications of 4-tert-Butylphenylboronic Acid in Sensing

| Sensor Type | Analyte | Principle of Detection | Key Feature | Reference |

| Fluorescent Sensor | Saccharides | Change in fluorescence upon binding | Can form structurally distinct aggregates with different emission profiles | nih.gov |

| Surface Plasmon Resonance (SPR) | D-glucose | Change in refractive index on a functionalized gold surface | High selectivity for glucose over other monosaccharides | researchgate.net |

| Environmental Sensor | Phenolic compounds | Selective binding | Effective for monitoring water quality | chemimpex.com |

Sustainable and Scalable Production of 4-tert-Butylphenylboronic Acid

With the expanding applications of 4-tert-butylphenylboronic acid, the development of sustainable and scalable production methods is of paramount importance. innospk.com The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact and improve efficiency. innospk.com

One promising approach for industrial-scale synthesis is the use of continuous flow reactors. A patented continuous process for preparing boronic acids involves the reaction of an organometallic intermediate with a trialkyl borate (B1201080), followed by hydrolysis. google.com This method allows for better control over reaction parameters, leading to improved yield and purity. google.com The described process details the precipitation of 4-tert-butylphenylboronic acid from an acidified aqueous phase, resulting in a high-purity product. google.com

Furthermore, research into greener synthetic routes is ongoing. This includes the use of less hazardous solvents and reagents, and the development of catalytic processes that operate under milder conditions. The non-hazardous nature of 4-tert-butylphenylboronic acid itself aligns with the goals of green chemistry. innospk.com The feasibility of gram-scale synthesis with high yields using recyclable catalysts has been demonstrated, indicating the potential for large-scale, sustainable production to meet growing market demands. mdpi.com

Q & A